
(R)-Bicalutamide (1S)-Camphanic Acid Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Bicalutamide (1S)-Camphanic Acid Ester is a chemical compound that combines the properties of ®-Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer, with (1S)-Camphanic Acid, a derivative of camphor. This esterification enhances the compound’s stability and bioavailability, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Bicalutamide (1S)-Camphanic Acid Ester typically involves the esterification of ®-Bicalutamide with (1S)-Camphanic Acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this ester may involve similar esterification processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as using less hazardous solvents and reagents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
®-Bicalutamide (1S)-Camphanic Acid Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-Bicalutamide and (1S)-Camphanic Acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the ester into corresponding alcohols and acids.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Hydrolysis: ®-Bicalutamide and (1S)-Camphanic Acid.
Oxidation: Oxidized derivatives of the ester.
Reduction: Alcohols and acids corresponding to the ester components.
Scientific Research Applications
®-Bicalutamide (1S)-Camphanic Acid Ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in enhancing the bioavailability and stability of ®-Bicalutamide, making it more effective in treating prostate cancer.
Biology: The compound’s interactions with biological systems are explored to understand its pharmacokinetics and pharmacodynamics.
Chemistry: It serves as a model compound for studying esterification reactions and the effects of esterification on drug properties.
Industry: The compound’s stability and bioavailability make it a candidate for pharmaceutical formulations.
Mechanism of Action
The mechanism of action of ®-Bicalutamide (1S)-Camphanic Acid Ester involves its hydrolysis in the body to release ®-Bicalutamide, which then acts as an anti-androgen. ®-Bicalutamide binds to androgen receptors, inhibiting the action of androgens like testosterone. This inhibition prevents the growth of androgen-dependent prostate cancer cells. The esterification with (1S)-Camphanic Acid enhances the compound’s stability and bioavailability, ensuring a more sustained release of ®-Bicalutamide .
Comparison with Similar Compounds
Similar Compounds
®-Bicalutamide: The parent compound, used as an anti-androgen in prostate cancer treatment.
(S)-Bicalutamide: The enantiomer of ®-Bicalutamide, with different pharmacological properties.
Camphanic Acid Esters: Other esters of camphanic acid with various pharmacological applications.
Uniqueness
®-Bicalutamide (1S)-Camphanic Acid Ester is unique due to its combination of ®-Bicalutamide and (1S)-Camphanic Acid, which enhances its stability and bioavailability. This makes it a promising candidate for more effective prostate cancer treatment compared to ®-Bicalutamide alone.
Properties
IUPAC Name |
[(2R)-1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F4N2O7S/c1-24(2)25(3)11-12-27(24,41-22(25)36)23(37)40-26(4,15-42(38,39)19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)/t25?,26-,27?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOWAADSTULBRZ-QLLQDVQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2(CCC1(OC2=O)C(=O)O[C@@](C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F4N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

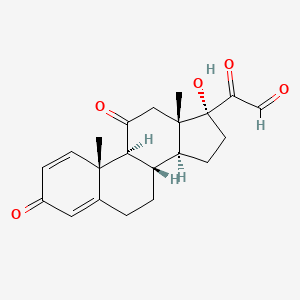
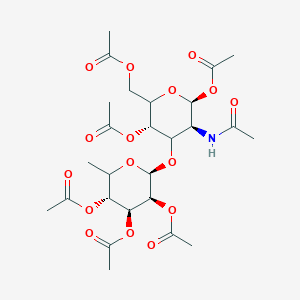
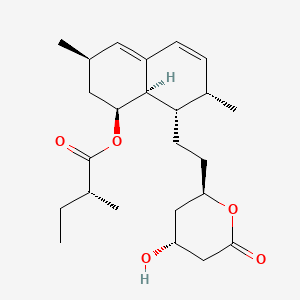
![1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea](/img/structure/B1141103.png)
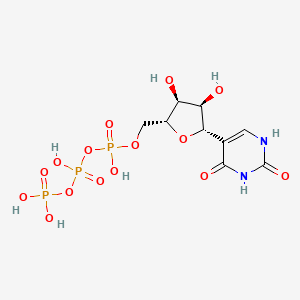
![(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)
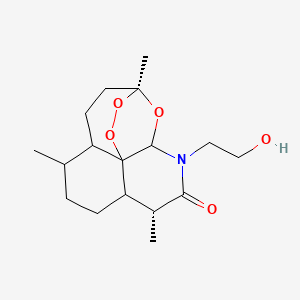
![sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate](/img/structure/B1141111.png)

![[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B1141114.png)
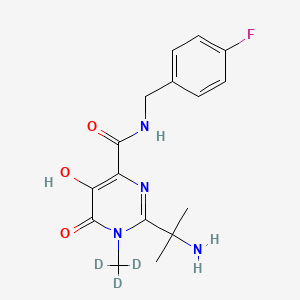
![N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-[(2S,5S)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B1141116.png)

